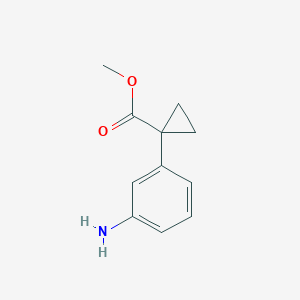

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC13500488

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3 |

| Standard InChI Key | JJULGTPPZBAEEL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)C2=CC(=CC=C2)N |

| Canonical SMILES | COC(=O)C1(CC1)C2=CC(=CC=C2)N |

Introduction

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. It features a cyclopropane ring attached to a phenyl group with an amino substituent at the 3-position and a methyl ester group. This compound is of interest in various chemical and biological applications due to its unique structural properties.

Biological Activity and Potential Applications

While specific biological activity data for Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is limited, compounds with similar structures, such as cyclopropane derivatives, have shown potential in various biological contexts. For instance, cyclopropane-based compounds have been explored for their anti-proliferative effects on certain cell lines, as seen in studies involving 1-phenylcyclopropane carboxamide derivatives . Additionally, aminophenylcyclopropyl carboxylic acids have been investigated for their role as GPR40 agonists, indicating potential therapeutic applications .

Synthesis and Preparation

The synthesis of cyclopropane derivatives often involves the use of 1,2-dibromoethane in reactions with appropriate precursors. For example, the preparation of 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of 2-phenylacetonitrile derivatives followed by conversion of the cyano group to an acid group . While specific synthesis details for Methyl 1-(3-aminophenyl)cyclopropanecarboxylate are not readily available, similar methods could be applicable.

Data and Research Findings

Given the limited specific data on Methyl 1-(3-aminophenyl)cyclopropanecarboxylate, we can look at related compounds for insights into potential biological activities and chemical properties. The following table summarizes some relevant data on cyclopropane derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume